N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-6-8-3-4-10(13-7-8)14-11(15)9-2-1-5-16-9/h1-5,7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVAOIBFBFURCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyanopyridine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activities or novel properties.
Biology
The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in breast cancer cell lines, with IC50 values in the low micromolar range. It also modulates critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cancer progression.
- Antimicrobial Properties : Preliminary investigations indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. This suggests potential applications in treating bacterial infections.
Medicine
Research is ongoing to explore the use of this compound as a pharmaceutical intermediate. Its ability to interact with specific molecular targets allows it to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.
Industry
In materials science, this compound is being investigated for its role in developing organic semiconductors and other advanced materials. Its electronic properties may be harnessed in applications such as organic light-emitting diodes (OLEDs) and solar cells.
Anticancer Studies
A notable study demonstrated the efficacy of this compound against colorectal cancer cells, where it inhibited tumor growth in vivo using mouse models. The compound's ability to induce apoptosis was linked to increased apoptotic markers observed during treatment.
Antimicrobial Investigations
In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited higher activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action that warrants further exploration .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |
| Biology | Anticancer research | Induces apoptosis; modulates signaling pathways |
| Antimicrobial activity | Moderate activity against Staphylococcus aureus and E. coli | |
| Medicine | Pharmaceutical intermediate | Inhibits enzyme activity; affects metabolic pathways |
| Industry | Organic semiconductors | Potential use in OLEDs and solar cells |
Mechanism of Action
The mechanism of action of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, synthesis methods, and biological activities of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The 5-cyano group in the target compound may enhance electrophilicity, improving interactions with bacterial enzymes or receptors compared to methyl groups (electron-donating) in N-(4-methylpyridin-2-yl) derivatives .
Synthetic Strategies Cross-Coupling vs. Direct Amidation: Aryl-substituted analogs (e.g., 4a–h ) are synthesized via Pd-catalyzed Suzuki-Miyaura reactions, whereas simpler derivatives (e.g., N-(2-nitrophenyl) ) form via direct amide coupling. The target compound likely follows a hybrid approach, incorporating cyano-pyridine via cross-coupling.
Structural Conformation and Packing
- Dihedral Angles: The dihedral angle between thiophene and pyridine rings in N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide (77.79° ) contrasts sharply with N-(2-nitrophenyl) derivatives (8.5–13.5° ), suggesting substituents drastically alter molecular conformation and crystal packing. These differences influence solubility and membrane permeability.
Metal Coordination Metal complexes (e.g., Co(II) in ) exhibit enhanced antioxidant activity due to redox-active metal centers.
Biological Activity
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with 5-cyanopyridine under specific conditions to yield the target compound. Various synthetic routes have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A notable study reported that certain thiophene derivatives induced cell cycle arrest in the G2/M phase and exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin inhibition |
| 2e | Hep3B | 12.58 | Tubulin inhibition |
The mechanism of action for these compounds often involves interaction with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, compounds with similar structures have shown effective binding interactions with bacterial proteins, leading to reduced viability of Escherichia coli .
Table 2: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 32 µg/mL |
| 4d | E. coli | 16 µg/mL |
The binding studies revealed hydrogen bonding and hydrophobic interactions that contribute to their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features, particularly the thiophene ring and the cyanopyridine moiety. The electron-rich nature of thiophenes enhances their interaction with biological targets, while modifications on the pyridine ring can significantly alter their pharmacological profiles .
Table 3: SAR Insights on Thiophene Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution at C4 | Increased anticancer activity |
| Halogenation | Enhanced antimicrobial properties |
Case Studies
- Case Study on Anticancer Activity : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells. The most active compounds displayed significant cytotoxicity, leading researchers to explore modifications that could enhance efficacy further .
- Case Study on Antimicrobial Activity : Research focused on docking studies revealed how specific substitutions on the thiophene ring improved binding affinity for bacterial enzymes, paving the way for novel antibiotic development .
Q & A
Q. What are the common synthetic routes for N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide and its analogs?
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with an appropriately substituted aniline or pyridinylamine. For example, a similar compound, N-(2-nitrophenyl)thiophene-2-carboxamide, was synthesized by refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals after solvent evaporation . Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., acetonitrile) to minimize side reactions.
- Reaction conditions : Reflux at elevated temperatures (e.g., 1 hour) to ensure complete amide bond formation.
- Purification : Crystallization from the reaction solvent to obtain high-purity products.
Q. What characterization techniques are essential for confirming the structure of this compound?
Standard methods include:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., dihedral angles between aromatic rings, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide) .
- Spectroscopy : H/C NMR to confirm functional groups and for carbonyl and cyano group validation.
- Electrochemical analysis : Used to study redox behavior in metal complexes (e.g., Co(II)/Ni(II) complexes of thiophene carboxamides) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
Advanced optimization strategies include:
- Base selection : Use of strong bases (e.g., DBU, sodium hydride) to accelerate coupling reactions, as demonstrated in the synthesis of related ethanediamide derivatives .
- Solvent-free methods : Microwave-assisted synthesis reduces reaction time and improves yield for analogs like 5-cyano-3-methyl-N-arylthiophene carboxamides .
- Protective group strategies : Sequential deprotection and coupling steps for multi-functional derivatives, as seen in the synthesis of cyclohexyl-linked thiazolo-pyridine carboxamides .
Q. How do structural modifications (e.g., cyano or nitro substituents) influence biological activity?
- Electron-withdrawing groups (e.g., -CN, -NO) enhance π-π stacking and hydrogen-bonding interactions, improving binding to biological targets. For example, nitro-substituted analogs exhibit antibacterial activity due to interactions with microbial enzymes .
- Metal coordination : Cu(II) or Co(II) complexes of thiophene carboxamides show enhanced antioxidant and antitumor activity compared to free ligands, attributed to metal-induced radical scavenging and DNA intercalation .
Q. How can contradictory data on biological efficacy (e.g., in vitro vs. in vivo models) be resolved?
- Assay standardization : Control variables like solvent polarity (e.g., DMSO concentration) to avoid false negatives in cytotoxicity studies.
- Structural analogs : Compare activity trends across derivatives. For instance, N-(5-nitropyridin-2-yl)diazepine carboxamides showed divergent activities depending on substituent electronic effects .
- Mechanistic studies : Use computational tools (e.g., molecular docking) to correlate bioactivity with binding affinity to targets like kinases or DNA .
Q. What strategies are effective in resolving crystallographic disorder in thiophene-carboxamide derivatives?
- Low-temperature refinement : Data collection at 110 K minimizes thermal motion artifacts, as applied in N-(5-nitropyridin-2-yl)dibenzo-diazepine carboxamide studies .
- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H⋯O/S) to model packing patterns. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits intermolecular C–H⋯O interactions that stabilize crystal lattices .
Q. How can oxidation pathways of the thiophene ring be controlled for targeted sulfone/sulfoxide derivatives?
- Oxidant selection : Use m-CPBA for sulfoxide formation or HO/acetic acid for sulfones, as demonstrated in related thiophene-oxazole systems .
- Kinetic control : Short reaction times (≤2 hours) prevent over-oxidation.
Methodological Considerations
Q. What computational methods are used to predict the electronic properties of this compound?
- Molecular orbital calculations : HOMO-LUMO gaps and Fukui indices predict sites for electrophilic/nucleophilic attacks, as applied to metal complexes of thiophene carboxamides .
- Density Functional Theory (DFT) : Models charge distribution in nitro- or cyano-substituted derivatives to explain redox behavior .
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Q. What are best practices for evaluating antioxidant activity in metal-complexed derivatives?
- DPPH/ABTS assays : Quantify radical scavenging capacity; Co(II) complexes often outperform free ligands due to redox-active metal centers .
- Comparative controls : Include standards like ascorbic acid and account for solvent interference (e.g., ethanol vs. aqueous buffers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
